molecular formula C13H10FNO2 B14118383 2-(4-Fluorophenoxy)benzenecarbaldehyde oxime

2-(4-Fluorophenoxy)benzenecarbaldehyde oxime

Cat. No.: B14118383
M. Wt: 231.22 g/mol
InChI Key: QWFPFUYGALRYMA-DHDCSXOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)benzenecarbaldehyde oxime typically involves the reaction of 2-(4-Fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)benzenecarbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenoxy)benzenecarbaldehyde oxime is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic ring structure allows for interactions with hydrophobic regions of proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)benzenecarbaldehyde oxime is unique due to the presence of both the fluorophenoxy and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

(NZ)-N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H/b15-9-

InChI Key

QWFPFUYGALRYMA-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F

solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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